molecular formula C19H34N2OSn B13986382 N-(5-tributylstannylpyridin-2-yl)acetamide

N-(5-tributylstannylpyridin-2-yl)acetamide

Cat. No.: B13986382
M. Wt: 425.2 g/mol
InChI Key: FIWSXMWGWQATRK-UHFFFAOYSA-N
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Description

N-(5-tributylstannylpyridin-2-yl)acetamide is an organotin compound that features a pyridine ring substituted with a tributylstannyl group at the 5-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tributylstannylpyridin-2-yl)acetamide typically involves the stannylation of a pyridine derivative followed by acetamidation. One common method involves the reaction of 2-bromo-5-tributylstannylpyridine with acetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-tributylstannylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the acetamide group can yield amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., iodine) and bases (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Production of oxides or hydroxylated compounds.

    Reduction: Generation of amine derivatives.

Scientific Research Applications

N-(5-tributylstannylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(5-tributylstannylpyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can participate in various catalytic processes. The acetamide group can interact with biological targets, potentially inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tributylstannylpyridin-2-yl)acetamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in organometallic chemistry. This makes it a valuable compound for synthetic and medicinal chemistry research.

Properties

Molecular Formula

C19H34N2OSn

Molecular Weight

425.2 g/mol

IUPAC Name

N-(5-tributylstannylpyridin-2-yl)acetamide

InChI

InChI=1S/C7H7N2O.3C4H9.Sn/c1-6(10)9-7-4-2-3-5-8-7;3*1-3-4-2;/h2,4-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3;

InChI Key

FIWSXMWGWQATRK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC(=O)C

Origin of Product

United States

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